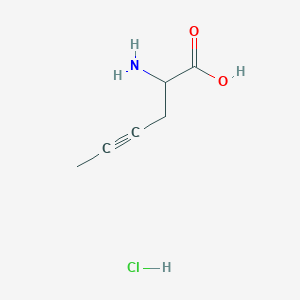

2-Aminohex-4-ynoic acid hydrochloride

説明

Significance of Non-Proteinogenic Amino Acids in Advanced Research Paradigms

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov While over 800 NPAAs have been discovered in nature, thousands more have been synthesized, offering a vast reservoir of chemical diversity for scientific exploration. nih.gov Their significance in modern research, particularly in drug discovery and chemical biology, is substantial.

The incorporation of NPAAs into peptide structures is a powerful strategy to overcome the limitations of natural peptide-based therapeutics. nih.govbohrium.com Peptides composed solely of proteinogenic amino acids are often susceptible to rapid degradation by enzymes (proteases) in the body, which limits their efficacy. nbinno.com Introducing NPAAs can fundamentally alter a peptide's properties, enhancing its stability against enzymatic breakdown, which can lead to an extended half-life and improved pharmacokinetic profiles. nbinno.commdpi.com

Furthermore, the unique side chains of NPAAs can introduce novel structural features that optimize a drug's interaction with its biological target. nbinno.com This can lead to increased potency, better binding affinity, and higher selectivity, which are crucial for developing targeted therapies with fewer side effects. nbinno.commdpi.com The structural diversity offered by NPAAs provides researchers with powerful tools to create more stable, potent, and bioavailable peptide-based drugs. bohrium.com

Academic Context and Research Trajectory of 2-Aminohex-4-ynoic Acid Hydrochloride

The research trajectory of 2-Aminohex-4-ynoic acid is primarily centered on its role as an enzyme inhibitor. Its structure allows it to mimic natural amino acid substrates, enabling it to bind to the active sites of specific enzymes and modulate their activity. This inhibitory action has made it a valuable tool for studying enzyme mechanisms and exploring potential therapeutic interventions.

A significant area of investigation has been its function as a mechanism-based inactivator, or "suicide substrate," for the enzyme γ-aminobutyric acid aminotransferase (GABA-T). GABA-T is a key enzyme in the degradation of the inhibitory neurotransmitter GABA. By irreversibly inhibiting this enzyme, compounds like 2-aminohex-4-ynoic acid can increase GABA levels in the brain, a mechanism relevant to neurological research. The inhibitory action is stereospecific, with the (S)-enantiomer being the biologically active form.

Beyond its effects on GABA-T, the compound has been shown to inhibit other enzymes, such as ATP:L-methionine S-adenosyltransferase (MAT), which is responsible for synthesizing S-adenosyl-L-methionine (SAM), a crucial molecule in numerous metabolic pathways. The alkyne functional group also makes it a valuable tool in chemical biology for labeling and studying biomolecules through reactions like copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry".

Structural Features and Chemical Versatility Pertinent to Research

The chemical identity and utility of 2-Aminohex-4-ynoic acid hydrochloride are dictated by its distinct structural features. It possesses a six-carbon backbone with an amino group and a carboxylic acid group attached to the second carbon (the α-carbon), defining it as an α-amino acid. The presence of a triple bond (an alkyne) between the fourth and fifth carbon atoms is its most notable feature, conferring significant chemical versatility.

The key structural elements include:

Chiral Center : The α-carbon is a chiral center, meaning the compound exists as two non-superimposable mirror images (enantiomers), designated as (S) and (R). This stereochemistry is critical for its interaction with biological targets, which are often highly stereoselective.

Alkyne Functionality : The terminal alkyne group is a powerful chemical handle. It is relatively rare in biological systems, which allows it to be used for bioorthogonal chemistry. princeton.edunih.gov This means it can participate in specific chemical reactions, like click chemistry, within a complex biological environment without interfering with native biochemical processes. chemistryviews.org This has made it and similar alkynyl amino acids invaluable for attaching probes, fluorescent dyes, or other molecules to proteins and peptides. berkeley.edu

Amino Acid Backbone : The core amino acid structure allows it to be recognized by enzymes involved in amino acid metabolism and to be potentially incorporated into peptides using synthetic methods.

Below is a table summarizing key molecular properties of the parent compound, (S)-2-Aminohex-4-ynoic acid.

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | (2S)-2-aminohex-4-ynoic acid |

| CAS Number | 29834-76-2 |

| Topological Polar Surface Area | 63.3 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| (Data sourced from PubChem CID 10654237) nih.gov |

Historical Context of Related Alkynyl Amino Acids in Research

The study of 2-Aminohex-4-ynoic acid is part of a broader history of discovering and utilizing alkynyl amino acids. These compounds, while not common, are found in nature. In 1972, L-2-aminohex-4-ynoic acid was first isolated from the fruit bodies of the mushroom Tricholomopsis rutilans. Subsequently, the (2S)-enantiomer was also reported in the fungus Amanita miculifera. nih.gov These discoveries highlighted that nature's chemical inventory extends beyond the 20 standard proteinogenic amino acids and spurred interest in the biological roles of such compounds.

A significant breakthrough in the field was the discovery of the biosynthetic pathways that produce terminal-alkyne amino acids. chemistryviews.org Research on the soil bacterium Streptomyces cattleya revealed how it synthesizes β-ethynylserine, an amino acid containing a terminal alkyne. princeton.eduberkeley.edu The pathway begins with the common amino acid L-lysine and involves a series of enzymatic reactions, including halogenation and oxidative carbon-carbon bond cleavage, to form the alkyne group. princeton.edunih.gov This discovery opened the door for engineering microorganisms like Escherichia coli to produce proteins containing these unique amino acids, providing a powerful platform for creating novel biomolecules for various applications. chemistryviews.orgberkeley.edu

特性

IUPAC Name |

2-aminohex-4-ynoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,4,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENKLMKIEJMRLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminohex 4 Ynoic Acid Hydrochloride and Its Stereoisomers

Asymmetric Catalysis in the Synthesis of Chiral 2-Aminohex-4-ynoic Acid Hydrochloride

Asymmetric catalysis is a powerful tool for the stereocontrolled synthesis of chiral molecules, including amino acids. chemsrc.com This approach utilizes chiral catalysts to induce the formation of one enantiomer over the other, leading to high enantiomeric purity in the final product.

Enzymatic Resolution Techniques for Enantiopure Derivatives

Enzymatic resolution is a widely used method for separating racemic mixtures of amino acids and their derivatives. nih.govresearchgate.net This technique leverages the high stereoselectivity of enzymes, such as lipases and proteases, which preferentially catalyze a reaction on one enantiomer of a racemic substrate. nih.govsymeres.com For the synthesis of enantiopure 2-aminohex-4-ynoic acid, a racemic mixture of a suitable precursor, such as an ester or amide derivative, can be subjected to enzymatic hydrolysis. nih.govsymeres.com

For instance, a lipase (B570770) could selectively hydrolyze the (S)-ester of a racemic 2-acetamidohex-4-ynoate, leaving the unreacted (R)-ester. The resulting (S)-acid and (R)-ester can then be separated. Subsequent hydrolysis of the (R)-ester would yield the (R)-amino acid. Enzymes like papain have also been employed for the resolution of N-acylated amino acids. researchgate.net The efficiency of enzymatic resolution is often high, yielding products with excellent enantiomeric excess. symeres.com

Table 1: Enzymes Commonly Used in the Resolution of Amino Acid Derivatives

| Enzyme Class | Example Enzymes | Typical Reaction |

| Proteases | α-Chymotrypsin, Subtilisin, Papain | Hydrolysis of amides or esters |

| Lipases | Candida antarctica lipase B (CAL-B) | Hydrolysis or transesterification of esters |

| Acylases | Aminoacylase | Hydrolysis of N-acyl amino acids |

Chiral Pool Strategies Utilizing Precursors for Stereocontrol

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. baranlab.orgmdpi.com Amino acids, such as L-serine and D-serine, are common chiral pool precursors due to their inherent chirality and versatile functional groups. mdpi.com

The synthesis of a specific enantiomer of 2-aminohex-4-ynoic acid can be envisioned starting from a suitable chiral amino acid precursor. For example, L-serine could be a starting point for the synthesis of (S)-2-aminohex-4-ynoic acid. The synthetic strategy would involve the conversion of the hydroxymethyl side chain of serine into the but-2-ynyl group of the target molecule while preserving the stereochemistry at the α-carbon. This multi-step process would typically involve protection of the amino and carboxyl groups, followed by functional group manipulations of the side chain. The key advantage of this strategy is that the chirality of the final product is derived from the well-defined stereocenter of the starting material. baranlab.org

Metal-Templated Asymmetric Synthesis Approaches

Metal-templated asymmetric synthesis provides a powerful method for the stereocontrolled formation of new bonds. In the context of amino acid synthesis, chiral metal complexes can act as templates to control the stereochemical outcome of reactions at the α-carbon.

Nickel(II) Complex Mediated Methodologies

A prominent and highly successful approach for the asymmetric synthesis of non-proteinogenic α-amino acids involves the use of chiral Nickel(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids. mdpi.comnih.gov In this methodology, a chiral ligand, often derived from proline, forms a square-planar Ni(II) complex with a glycine Schiff base. This complex serves as a chiral nucleophilic glycine equivalent.

The synthesis of chiral 2-aminohex-4-ynoic acid can be achieved by the alkylation of this Ni(II) complex with a suitable electrophile, such as 1-bromo-2-butyne. The chiral environment created by the ligand on the nickel complex directs the approach of the electrophile, leading to a highly diastereoselective alkylation. Subsequent disassembly of the resulting complex, typically by acidic hydrolysis, liberates the desired α-amino acid with high enantiomeric purity and allows for the recovery of the chiral auxiliary. mdpi.com

Table 2: Key Features of Ni(II) Complex Mediated Asymmetric Synthesis

| Feature | Description |

| Chiral Ligand | Typically derived from proline, creates a chiral environment. |

| Metal Center | Nickel(II) forms a stable square-planar complex. |

| Substrate | Glycine Schiff base acts as a nucleophilic glycine equivalent. |

| Reaction | Diastereoselective alkylation of the α-carbon. |

| Product | Enantiomerically enriched α-amino acid. |

Palladium-Catalyzed Cross-Coupling Reactions in Side Chain Elaboration

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be applied to the elaboration of the side chains of amino acids to introduce diverse functionalities, including the alkynyl group present in 2-aminohex-4-ynoic acid.

One potential strategy involves the palladium-catalyzed C(sp³)–H alkynylation of a suitable amino acid precursor. nih.gov For instance, a protected alanine (B10760859) derivative could undergo a directed C–H activation at the β-position, followed by coupling with an appropriate alkyne. This approach would directly install the but-2-ynyl side chain. Alternatively, a precursor with a leaving group on the side chain could undergo a palladium-catalyzed cross-coupling reaction with an organometallic reagent containing the butynyl moiety. The development of palladium-catalyzed aminocarbonylation of alkynols also presents a potential route for constructing the core structure. nih.gov These methods offer a versatile and efficient means to construct the desired side chain with high functional group tolerance. rsc.org

Novel and Efficient Synthetic Routes

Continuous Flow Hydrolysis and Purification Strategies

Continuous flow chemistry offers significant advantages over traditional batch processes for the synthesis of fine chemicals, including amino acids. These benefits include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature on the continuous flow synthesis of 2-aminohex-4-ynoic acid hydrochloride is not abundant, the principles established for other amino acids and peptides can be applied.

A plausible continuous flow process would involve the use of packed-bed or continuous stirred-tank reactors (CSTRs). For the hydrolysis of a protected precursor of 2-aminohex-4-ynoic acid, a packed-bed reactor containing an immobilized acid or base catalyst could be employed. This setup facilitates the separation of the catalyst from the product stream, simplifying purification.

Key parameters to control in a continuous flow hydrolysis include:

| Parameter | Importance | Typical Range |

| Flow Rate | Determines the residence time of the reactants in the reactor, impacting conversion. | 0.1 - 10 mL/min |

| Temperature | Affects the reaction rate and can influence side reactions. | 25 - 150 °C |

| Pressure | Can be used to keep solvents in the liquid phase above their boiling points. | 1 - 100 bar |

| Reagent Concentration | Influences reaction kinetics and product yield. | 0.1 - 2 M |

Purification in a continuous flow system can be integrated downstream of the reactor. This could involve liquid-liquid extraction to remove impurities, followed by a crystallization unit to isolate the 2-aminohex-4-ynoic acid hydrochloride product. The use of membrane separators can also facilitate the continuous separation of aqueous and organic phases.

Multi-Step Approaches from Readily Available Precursors

The synthesis of enantiomerically pure 2-aminohex-4-ynoic acid and its hydrochloride salt often relies on multi-step sequences starting from readily available chiral precursors, a strategy known as the chiral pool approach. wikipedia.org This method leverages the inherent stereochemistry of natural products like amino acids to build more complex chiral molecules.

One documented approach involves the synthesis of L-2-amino-4-hexynoic acid, which can then be converted to its hydrochloride salt. researchgate.net While the specific precursors for this synthesis are detailed in the primary literature, a general strategy for a related compound, (S)-(+)-4-amino-5-hexynoic acid, starts from (S)-glutamic acid. researchgate.net This highlights the utility of common amino acids as starting materials.

A generalized multi-step synthesis could involve the following key transformations:

Modification of the starting material: The side chain of a chiral amino acid precursor is chemically altered to introduce the necessary carbon framework.

Introduction of the alkyne functionality: This can be achieved through various methods, such as the reaction of an aldehyde with a phosphonate (B1237965) reagent. researchgate.net

Stereoselective amination: If the amino group is not already in the desired position, it can be introduced using stereoselective methods. Enzymatic transamination or the use of chiral auxiliaries can afford high enantiomeric purity. mdpi.com

The following table summarizes a hypothetical multi-step synthesis of an alkynyl amino acid from a chiral pool precursor, illustrating the types of reactions and intermediates that may be involved.

| Step | Transformation | Reagents and Conditions | Intermediate |

| 1 | Side chain elongation of a protected amino acid | Grignard reaction with a suitable electrophile | Elongated amino acid derivative |

| 2 | Oxidation to an aldehyde | Dess-Martin periodinane or Swern oxidation | Aldehyde intermediate |

| 3 | Alkynylation | Bestmann-Ohira reagent or Corey-Fuchs reaction | Alkynyl-substituted amino acid precursor |

| 4 | Deprotection | Acidic or basic hydrolysis | 2-Aminohex-4-ynoic acid |

| 5 | Salt formation | Treatment with hydrochloric acid | 2-Aminohex-4-ynoic acid hydrochloride |

Strategic Functional Group Interconversions and Protective Group Chemistries

The successful synthesis of 2-aminohex-4-ynoic acid hydrochloride necessitates a careful strategy for the protection and deprotection of its reactive functional groups: the amino group, the carboxylic acid group, and the alkyne. The choice of protecting groups is crucial to prevent unwanted side reactions during the synthetic sequence.

Carboxylic Acid Protection: The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester, to prevent its participation in reactions intended for other parts of the molecule. These ester groups are typically removed by hydrolysis under acidic or basic conditions.

Alkyne Moiety: While the internal alkyne in 2-aminohex-4-ynoic acid is generally stable, in some synthetic routes involving highly reactive intermediates, protection of the alkyne may be necessary. However, for many synthetic transformations, the alkyne can remain unprotected.

The following table provides an overview of commonly used protecting groups and their deprotection conditions relevant to the synthesis of 2-aminohex-4-ynoic acid hydrochloride.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF |

| Amino | Benzyloxycarbonyl | Z (or Cbz) | Catalytic hydrogenation (H₂/Pd) |

| Carboxylic Acid | Methyl Ester | -OMe | LiOH, NaOH, or acid hydrolysis |

| Carboxylic Acid | Ethyl Ester | -OEt | LiOH, NaOH, or acid hydrolysis |

| Carboxylic Acid | tert-Butyl Ester | -OtBu | Trifluoroacetic acid (TFA) |

The strategic interplay of these protecting groups allows for the selective modification of different parts of the molecule, ultimately leading to the desired 2-aminohex-4-ynoic acid hydrochloride in high purity and with the correct stereochemistry.

Chemical Reactivity and Derivatization Strategies of 2 Aminohex 4 Ynoic Acid Hydrochloride

Oxidation Reactions and Product Characterization

The alkyne moiety in 2-aminohex-4-ynoic acid is susceptible to oxidative cleavage by strong oxidizing agents. The reaction outcome is dependent on the specific reagents and conditions employed.

A primary method for the oxidative cleavage of alkynes is ozonolysis. byjus.comlibretexts.org When 2-aminohex-4-ynoic acid is treated with ozone (O₃), followed by an oxidative workup (e.g., with hydrogen peroxide), or simply performed in the presence of water, the carbon-carbon triple bond is cleaved. wikipedia.orgaakash.ac.in This reaction results in the formation of 2-aminopentanedioic acid (a derivative of glutamic acid) and carbon dioxide from the terminal alkyne carbon. chadsprep.com

Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (hot, basic) can also cleave the alkyne, yielding similar carboxylic acid products. umn.edu The amino and carboxylic acid groups of the parent molecule generally remain intact under these specific oxidative conditions targeted at the alkyne, although the amino group can be susceptible to oxidation under different conditions. nih.govethernet.edu.et

Characterization of the resulting products is typically achieved through a combination of spectroscopic and analytical techniques.

| Oxidation Reaction | Reagents | Primary Products | Characterization Methods |

| Ozonolysis | 1. O₃2. H₂O or H₂O₂ | 2-Aminopentanedioic acid, CO₂ | NMR Spectroscopy, IR Spectroscopy, Mass Spectrometry |

| Permanganate Oxidation | KMnO₄, heat, OH⁻ | 2-Aminopentanedioic acid, CO₂ | Titration, Melting Point Analysis, Elemental Analysis |

Nucleophilic Substitution Reactions for Functional Group Introduction

The amino and carboxylic acid groups of 2-aminohex-4-ynoic acid hydrochloride are readily derivatized using reactions characteristic of these functional groups, often involving nucleophilic acyl substitution. libretexts.orglumenlearning.com These reactions are fundamental for protecting the functional groups or for linking the molecule to other structures. orgoreview.com

The primary amine (-NH₂) is nucleophilic and can react with various electrophiles. A common modification is acylation, where the amino group reacts with acid chlorides or anhydrides to form amides. orgoreview.com This is a standard method for introducing protecting groups, such as the Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups, which are essential for controlled peptide synthesis.

The carboxylic acid (-COOH) group can undergo esterification when reacted with an alcohol in the presence of an acid catalyst. orgoreview.com This converts the carboxylic acid to an ester, which can serve as a protecting group or modify the molecule's solubility and reactivity. Furthermore, the carboxylic acid can be "activated" and reacted with amines to form amide bonds, a cornerstone of peptide synthesis. uobaghdad.edu.iqbritannica.com

| Functional Group | Reaction Type | Reagents | Product Class |

| Amino Group | Acylation / N-Protection | Boc-anhydride or Fmoc-Cl | Carbamate |

| Amino Group | Acylation | Acid Chloride (R-COCl) | Amide |

| Carboxylic Acid Group | Esterification | Alcohol (R-OH), H⁺ catalyst | Ester |

| Carboxylic Acid Group | Amide Bond Formation | Amine (R-NH₂), coupling agents | Amide (Peptide Bond) |

Click Chemistry Applications in Chemical Biology Research

The terminal alkyne of 2-aminohex-4-ynoic acid serves as a versatile chemical handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. wikipedia.org This has made the molecule a valuable tool in chemical biology.

The most prominent click reaction involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govacs.org This reaction joins the alkyne of 2-aminohex-4-ynoic acid with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.org The reaction is typically catalyzed by a Cu(I) source, which can be added directly or generated in situ from a Cu(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate). nih.gov The high reliability and specificity of the CuAAC reaction allow for the efficient conjugation of 2-aminohex-4-ynoic acid to a wide variety of azide-functionalized molecules. acs.org

The CuAAC reaction is bio-orthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes. nih.govacs.org This property is exploited for labeling and conjugation applications. mdpi.com 2-Aminohex-4-ynoic acid can be incorporated into peptides or proteins, and the alkyne handle can then be selectively reacted with an azide-bearing probe. springernature.com This probe could be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification, or another biomolecule for creating complex bioconjugates. This strategy allows for precise chemical modification of biomolecules in vitro and, with some limitations due to copper toxicity, in living cells. mdpi.com

Derivatization for Peptidomimetic and Unnatural Peptide Synthesis

2-Aminohex-4-ynoic acid is classified as an unnatural amino acid, meaning it is not one of the 20 common proteinogenic amino acids. cpcscientific.comnih.gov Its incorporation into peptide chains is a powerful strategy for creating peptidomimetics and novel peptides with enhanced or new properties. springernature.com

Using standard solid-phase peptide synthesis (SPPS) techniques, 2-aminohex-4-ynoic acid (with its amino group appropriately protected, e.g., as Fmoc-2-aminohex-4-ynoic acid) can be introduced at specific positions within a peptide sequence. The presence of the alkyne-containing side chain can confer several advantages:

Enhanced Stability : Peptides containing unnatural amino acids can be more resistant to degradation by proteases. cpcscientific.com

Conformational Constraints : The rigid alkyne group can introduce structural constraints, influencing the peptide's secondary structure and binding affinity.

Post-synthesis Modification : The alkyne serves as a handle for post-synthetic modification via click chemistry, as described previously, allowing for the attachment of various functionalities after the peptide has been synthesized. nih.gov

This approach is widely used in drug development and protein engineering to create peptides with improved therapeutic profiles or to study protein structure and function. nih.gov

Incorporation into Peptidic Structures

The integration of 2-aminohex-4-ynoic acid into peptide sequences is predominantly achieved through solid-phase peptide synthesis (SPPS). The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed for the stepwise assembly of the peptide chain on a solid support. In this process, the Nα-amino group of 2-aminohex-4-ynoic acid is protected with the base-labile Fmoc group, allowing for its sequential coupling to the growing peptide chain.

The coupling of Fmoc-2-aminohex-4-ynoic acid-OH to the resin-bound peptide is typically mediated by standard coupling reagents used in SPPS. The efficiency of this coupling step is crucial for the successful synthesis of the desired peptide.

| Coupling Reagent Class | Examples | General Efficacy |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Often used with additives like HOBt to improve efficiency and reduce side reactions. |

| Phosphonium Salts | BOP, PyBOP | Known for high coupling efficiency. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Widely used due to their high reactivity and ability to suppress racemization. |

Following the successful incorporation of 2-aminohex-4-ynoic acid into the peptide sequence, the terminal alkyne group is available for post-synthetic modification. This can be performed while the peptide is still attached to the solid support (on-resin modification) or after cleavage from the resin and purification (solution-phase modification). The choice of strategy often depends on the nature of the molecule being attached and its compatibility with the cleavage and deprotection conditions.

Functionalization for Advanced Probes

The true utility of incorporating 2-aminohex-4-ynoic acid into peptides lies in the subsequent functionalization of its alkyne side chain. The CuAAC reaction is the most prevalent method for this purpose, offering high yields, specificity, and biocompatibility. bachem.com This reaction involves the formation of a stable triazole linkage between the alkyne on the peptide and an azide-modified molecule of interest. This strategy has been widely used to create a diverse range of advanced peptide-based probes.

Table of Advanced Probe Types Functionalized via 2-Aminohex-4-ynoic Acid:

| Probe Type | Attached Moiety (Azide-Functionalized) | Application |

| Fluorescent Probes | Fluorophores (e.g., Fluorescein azide, Rhodamine azide) | Used for imaging, tracking peptide localization, and in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions and conformational changes. nih.govnih.govbiosyn.com |

| Biotinylated Probes | Biotin-azide | Employed for affinity purification, immobilization of peptides, and in detection assays utilizing the high-affinity interaction between biotin and streptavidin. nih.govbroadpharm.com |

The development of Förster Resonance Energy Transfer (FRET) probes is a particularly powerful application. nih.govnih.govbiosyn.com In a typical FRET-based peptide probe, 2-aminohex-4-ynoic acid can be positioned at a specific site to allow for the attachment of a donor or acceptor fluorophore via click chemistry. The other FRET partner can be another fluorescent amino acid incorporated into the peptide sequence or a second label attached at a different site. The efficiency of energy transfer between the donor and acceptor provides a sensitive measure of the distance between them, which can be used to monitor enzymatic activity (e.g., protease cleavage) or conformational changes within the peptide or a peptide-protein complex.

The ability to introduce a bioorthogonal handle like the alkyne group of 2-aminohex-4-ynoic acid with high site-specificity is a significant advantage over traditional methods of peptide labeling, which often target reactive side chains of natural amino acids (e.g., lysine, cysteine), leading to a lack of homogeneity and potential disruption of biological activity. nih.gov The modular nature of click chemistry allows for the late-stage introduction of the desired functionality, providing a flexible and efficient route to a wide array of customized peptide probes for diverse applications in chemical biology and biomedical research.

Biochemical and Enzymatic Interactions of 2 Aminohex 4 Ynoic Acid Hydrochloride

Enzyme Substrate and Inhibitor Studies in vitro

2-Aminohex-4-ynoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its structural similarity to naturally occurring amino acids allows it to interact with a variety of enzymes, often acting as an inhibitor. The presence of an alkyne functional group provides unique chemical reactivity that is central to its biological activities.

2-Aminohex-4-ynoic acid is recognized as an inhibitor of several enzymes involved in amino acid metabolism. Its inhibitory effects are primarily due to its structure, which mimics the natural substrates of these enzymes, allowing it to bind to their active sites.

Key enzymatic interactions include:

γ-Aminobutyric acid aminotransferase (GABA-T): This is a primary target of the compound. GABA-T is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the degradation of the neurotransmitter GABA.

Glutamate (B1630785) Decarboxylase: Some research has identified 2-aminohex-4-ynoic acid as an inhibitor of glutamate decarboxylase, the enzyme responsible for synthesizing GABA from glutamate. uva.nl

The interaction of 2-Aminohex-4-ynoic acid with these key enzymes highlights its significant role in modulating amino acid metabolic pathways, particularly those linked to neurotransmission.

| Enzyme Target | Role of Enzyme | Interaction Type |

|---|---|---|

| γ-Aminobutyric acid aminotransferase (GABA-T) | Degradation of GABA | Mechanism-based inactivator (Inhibitor) |

| Glutamate Decarboxylase | Synthesis of GABA from Glutamate | Inhibitor uva.nl |

The primary impact of 2-aminohex-4-ynoic acid on neurotransmitter pathways is centered on the GABAergic system. By inhibiting GABA-T, the compound effectively blocks the primary route of degradation for the inhibitory neurotransmitter GABA. This action leads to an accumulation of GABA in the brain.

Conversely, the reported inhibition of glutamate decarboxylase presents an opposing effect. uva.nl As this enzyme catalyzes the synthesis of GABA, its inhibition would lead to a decrease in GABA production. The net effect on GABA levels in a biological system would therefore depend on the relative potency of inhibition against these two opposing enzymes.

While the unique alkyne side chain of 2-aminohex-4-ynoic acid makes it a valuable chemical probe for studying biological processes, including protein synthesis through bioorthogonal "click" chemistry, there is no substantial evidence in the reviewed scientific literature to suggest it acts as a direct inhibitor of protein synthesis pathways. In fact, under specific experimental conditions in auxotrophic organisms (which cannot synthesize a particular canonical amino acid), 2-aminohex-4-ynoic acid can be incorporated into the structure of proteins in place of a natural amino acid. nih.gov This role as a surrogate building block is contrary to that of a synthesis inhibitor.

The inhibition of γ-aminobutyric acid aminotransferase (GABA-T) by 2-aminohex-4-ynoic acid is a well-characterized example of mechanism-based inactivation, also known as "suicide inhibition". In this process, the enzyme's own catalytic mechanism is harnessed to convert the inhibitor into a reactive species that leads to the enzyme's irreversible inactivation.

The proposed mechanism proceeds through the following steps:

The biologically active (S)-enantiomer of 2-aminohex-4-ynoic acid binds to the active site of GABA-T, acting as a substrate mimic.

It forms an aldimine intermediate by reacting with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor.

The enzyme's catalytic base then abstracts a proton from the inhibitor.

This abstraction initiates a chemical rearrangement involving the alkyne group, generating a highly reactive conjugated allene (B1206475) species.

This reactive intermediate then covalently bonds with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation of the enzyme.

Biocatalytic Transformations and Stereospecific Conversions

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and efficiency. Enzymes have been employed in the context of 2-aminohex-4-ynoic acid, particularly for stereospecific synthesis.

Amidases, enzymes that catalyze the hydrolysis of amides, have been instrumental in the stereospecific production of 2-aminohex-4-ynoic acid. A key application is in the enzymatic resolution of a racemic mixture (an equal mixture of both 'left-handed' and 'right-handed' enantiomers).

In one documented method, a racemic mixture of the amino acid amide is prepared. An amidase, for example from the bacterium Rhodococcus erythropolis, is then introduced into the reaction. ru.nl This enzyme selectively hydrolyzes one enantiomer of the amide (e.g., the (R)-amide) to the corresponding carboxylic acid, leaving the other enantiomer (the (S)-amide) unreacted. ru.nl This difference in chemical form allows for the straightforward separation of the two enantiomers, yielding optically pure forms of 2-aminohex-4-ynoic acid. ru.nl This process demonstrates a highly effective biocatalytic and stereospecific conversion.

Enoate Reductase Activity in Metabolic Pathways

Enoate reductases are a class of enzymes that catalyze the stereospecific reduction of activated carbon-carbon double bonds (C=C) in α,β-unsaturated carboxylates, ketones, and aldehydes. acsgcipr.orgharvard.eduwikipedia.org These enzymes are involved in various metabolic pathways in both microorganisms and plants. harvard.edunih.gov The reaction mechanism involves the delivery of a hydride from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the substrate, followed by protonation at the α-carbon, typically in an anti-fashion. acsgcipr.orgharvard.edu The oxidized FMN is then regenerated by NADPH. acsgcipr.org

There is no direct scientific literature detailing the specific interaction or activity of 2-Aminohex-4-ynoic acid hydrochloride with enoate reductases. The substrate specificity of enoate reductases is generally directed towards compounds with an activated C=C double bond (an alkene). acsgcipr.orgnih.gov Given that 2-Aminohex-4-ynoic acid possesses a carbon-carbon triple bond (an alkyne) rather than a double bond, it is not a typical substrate for this class of enzymes.

However, 2-Aminohex-4-ynoic acid is a known mechanism-based inactivator, or "suicide substrate," for other enzymes, notably γ-aminobutyric acid aminotransferase (GABA-T), which is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. Its inhibitory action stems from its structural similarity to the natural substrate, allowing it to enter the active site. The alkyne functional group is crucial for its inhibitory mechanism; it is transformed by the enzyme's catalytic machinery into a reactive species that covalently binds to a nucleophilic residue in the active site, leading to irreversible inactivation. northwestern.edu This high specificity for enzymes like GABA-T, contrasted with the lack of evidence for interaction with enoate reductases, highlights the targeted nature of its biochemical activity based on its unique chemical structure. nih.gov

Unnatural Amino Acid Incorporation in Ribosomal Synthesis Systems

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique in synthetic biology to introduce novel chemical properties, structures, and functions. frontiersin.orgnih.gov As a non-proteinogenic amino acid, 2-Aminohex-4-ynoic acid is a candidate for such incorporation, offering the ability to introduce a reactive alkyne handle into a polypeptide chain for subsequent chemical modification. This process relies on hijacking the cell's translational machinery through the use of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). frontiersin.orgfrontiersin.orggoogle.com This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, allowing the UAA to be site-specifically incorporated in response to a unique codon, typically a repurposed stop codon. frontiersin.orggoogle.com

Genetic Code Expansion Methodologies

Genetic code expansion is the set of techniques that enables the incorporation of UAAs. nih.gov A predominant method is nonsense suppression, specifically amber suppression, which reassigns the UAG stop codon to encode a UAA. cardiff.ac.ukresearchgate.net For this to occur, two key components are introduced into the expression system: an orthogonal tRNA with an anticodon (CUA) that recognizes the UAG codon, and a corresponding orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically charges this tRNA with the desired UAA. nih.govkjom.org

The pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair from Methanosarcina species is a widely used orthogonal system because it is robust and functional in a variety of organisms, including bacteria, yeast, and mammalian cells. nih.gov The efficiency of UAA incorporation can be highly variable and is influenced by several factors, including the sequence context surrounding the amber codon. nih.gov Research has shown that nucleotides flanking the UAG codon can significantly impact suppression efficiency. nih.gov Furthermore, the efficiency can be enhanced by engineering other components of the translation machinery, such as reducing the activity of release factor 1 (eRF1), which normally terminates translation at the UAG codon. acs.org Optimizing these factors can dramatically increase the yield of the modified protein. acs.org

| System Component | Modification | Effect on Protein Yield | Reference |

|---|---|---|---|

| PylRS/tRNACUA Expression | Optimized plasmid with multiple tRNA copies | Significant increase in single-site UAA incorporation | acs.org |

| Release Factor (eRF1) | Co-expression of an engineered, dominant-negative eRF1 mutant | Up to 20-fold improvement in full-length protein yield | acs.org |

| Codon Context | Selection of permissive nucleotides flanking the UAG codon | Synergistic increase in suppression efficiency | nih.gov |

| Multi-site Incorporation | Combined optimization of expression and eRF1 | Enables measurable yields (e.g., 43% of control) for proteins with three UAA sites | acs.org |

Directed Evolution of Aminoacyl-tRNA Synthetases for Specificity

A critical requirement for the successful incorporation of a UAA is an aminoacyl-tRNA synthetase (aaRS) that is highly specific for the desired UAA and does not recognize any of the 20 canonical amino acids. frontiersin.orgacs.org Directed evolution is the primary method used to engineer these specialized enzymes. nih.govmorressier.comresearchgate.net This process involves creating large libraries of aaRS mutants and then using powerful selection and/or screening methods to identify variants with the desired activity and specificity. nih.govresearchgate.net

The process typically starts with a known orthogonal aaRS, such as a tyrosyl- or pyrrolysyl-tRNA synthetase. nih.govresearchgate.net Key residues in the amino acid binding pocket are randomized to generate a diverse library of enzyme variants. kjom.org These libraries are then subjected to selection pressures. A positive selection step ensures that the synthetase can charge its cognate tRNA with the target UAA, often by linking successful incorporation to the expression of a resistance gene. researchgate.net A negative selection step is then used to eliminate variants that recognize and incorporate any of the natural amino acids, which could lead to toxicity or misfolded proteins. acs.org Techniques like fluorescence-activated cell sorting (FACS) can be employed to screen for variants with high specificity. acs.orgresearchgate.net This iterative process of mutation and selection can yield highly specific and efficient aaRS variants for a wide range of unnatural amino acids. nih.gov

| Synthetase Variant | Target UAA | Key Mutations | Improvement in Specificity/Activity | Reference |

|---|---|---|---|---|

| pCNF-RS | p-cyanophenylalanine | Y32L, L65V, D158G, I159S | High permissivity for various UAAs while excluding canonical amino acids | acs.org |

| Evolved pCNFRS | p-azido-l-phenylalanine (pAzF) | (Not specified) | Significantly improved selectivity for pAzF over other ncAAs | nih.gov |

| Evolved AcKRS | m-iodo-l-phenylalanine (mIF) | (Not specified) | Significantly improved selectivity for mIF over other ncAAs | nih.gov |

| Mutant ScYRS-3 | (General amber suppression) | P320A, D321A | ~7-fold higher in vitro aminoacylation activity due to increased tRNA binding | kjom.org |

Theoretical and Computational Investigations of 2 Aminohex 4 Ynoic Acid Hydrochloride

Quantum Mechanical and Molecular Mechanics (QM/MM) Studies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying the behavior of a molecule within a larger system, such as a solvent or a protein's active site. For 2-Aminohex-4-ynoic acid hydrochloride, this approach would involve treating the compound itself (or a reactive portion of it) with quantum mechanics to accurately describe its electronic structure, while the surrounding environment (e.g., water molecules or amino acid residues) is treated with the computationally less expensive molecular mechanics force fields.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. usda.gov For 2-Aminohex-4-ynoic acid hydrochloride, DFT calculations would be instrumental in determining fundamental electronic properties. These calculations can predict the molecule's geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, DFT can be used to calculate electrostatic potential maps, which visualize the charge distribution and indicate regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for understanding how the molecule might interact with biological targets.

Illustrative DFT-Calculated Properties for a Representative Acetylenic Amino Acid

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of 2-Aminohex-4-ynoic acid hydrochloride would involve identifying the stable low-energy arrangements of its atoms. Due to the rotatable bonds in its structure, the molecule can adopt various conformations. Computational methods can be used to systematically explore the potential energy surface to locate these stable conformers and determine their relative energies. nih.govfccc.edu

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.govnih.govresearchgate.net An MD simulation of 2-Aminohex-4-ynoic acid hydrochloride, typically in a simulated aqueous environment, would track the motions of its atoms by solving Newton's equations of motion. This provides a detailed picture of how the molecule behaves, including its conformational flexibility, its interactions with surrounding water molecules (solvation), and the stability of different conformations. Such simulations are crucial for understanding how the molecule might navigate and bind to the active site of an enzyme like GABA aminotransferase. mdpi.comresearchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

2-Aminohex-4-ynoic acid is known to be an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT). Computational chemistry provides a powerful lens through which the mechanism of this inhibition can be understood at an atomic level. nih.gov For acetylenic inhibitors, the inactivation often involves the formation of a reactive intermediate within the enzyme's active site. nih.gov

Transition State Analysis and Energy Profiles

To understand the inactivation mechanism, computational chemists can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products. A transition state is a high-energy, transient configuration that the molecule must pass through for a reaction to occur. Using quantum mechanical methods, the geometry of these transition states can be located and their energies calculated.

Hypothetical Energy Profile for Enzyme Inactivation

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Enzyme + Inhibitor (Reactants) | 0 |

| 2 | Michaelis Complex (Initial Binding) | -5 |

| 3 | Transition State 1 | +15 |

| 4 | Covalent Intermediate | -10 |

| 5 | Transition State 2 | +20 |

Role of Solvent Effects and Catalysis

The environment plays a crucial role in chemical reactions. In a biological context, the reaction occurs within the highly specific environment of an enzyme's active site and is solvated by water. Computational models can incorporate the effects of the solvent, either explicitly by including individual solvent molecules or implicitly using a continuum model. These models help to provide a more realistic picture of the reaction energetics.

Furthermore, enzymes accelerate reactions by providing a specific catalytic environment. Amino acid residues in the active site can act as acids, bases, or nucleophiles to facilitate the reaction. QM/MM calculations are particularly well-suited for studying enzyme catalysis, as they can model the electronic changes in the inhibitor and the key active site residues with high accuracy while treating the rest of the protein with a more computationally efficient method.

Structure-Activity Relationship (SAR) Studies in silico

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. nih.govresearchgate.netturkjps.org For a compound like 2-Aminohex-4-ynoic acid hydrochloride, SAR studies would involve creating a set of virtual analogs by modifying specific parts of the molecule (e.g., changing the length of the carbon chain, substituting the alkyne, or altering the stereochemistry).

The properties of these virtual analogs can then be calculated using computational methods. These properties, known as molecular descriptors, can include electronic features (like partial charges), steric features (like molecular volume), and hydrophobic features (like the partition coefficient). By analyzing the correlation between these descriptors and the (experimentally or predictively determined) inhibitory activity, a quantitative structure-activity relationship (QSAR) model can be developed. researchgate.net Such a model can be represented by a mathematical equation that predicts the activity of new, untested compounds, thereby guiding the design of more potent inhibitors.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Aminohex-4-ynoic acid hydrochloride |

| 2-Aminohex-4-ynoic acid |

| (S)-3-Amino-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid |

| γ-aminobutyric acid |

Ligand-Based and Structure-Based Approaches

Computational methods are essential in modern drug discovery and chemical biology to understand and predict the behavior of molecules like 2-Aminohex-4-ynoic acid. These approaches are broadly categorized as ligand-based, which focuses on the properties of known active molecules, and structure-based, which relies on the three-dimensional structure of the biological target.

Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure of a biological target, LBDD methods leverage the information from molecules known to interact with it. For 2-Aminohex-4-ynoic acid, which is recognized as an inhibitor of several enzymes involved in amino acid metabolism, these techniques are highly applicable. The core principle is that molecules with similar structures or properties are likely to have similar biological activities.

Key LBDD methods that could be applied to 2-Aminohex-4-ynoic acid and its analogs include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. By analyzing a set of active inhibitors related to 2-Aminohex-4-ynoic acid, a pharmacophore model can be generated. This model serves as a 3D query to screen large virtual libraries for new compounds that possess the necessary features to inhibit the target enzyme but may have a completely different chemical scaffold.

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For a series of analogs of 2-Aminohex-4-ynoic acid, one could calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlate them with their measured inhibitory potency. The resulting equation can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Structure-Based Drug Design (SBDD)

When the 3D structure of the target protein (e.g., an enzyme) is available, SBDD provides a powerful, rational approach to drug design. This method focuses on the physical interaction between the ligand (2-Aminohex-4-ynoic acid) and its binding site on the protein.

The alkyne functional group within 2-Aminohex-4-ynoic acid is crucial for its mechanism as an irreversible inhibitor. It acts as a "warhead" that can form a covalent bond with a nucleophilic residue in the enzyme's active site, permanently inactivating it. SBDD can be used to:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target. Docking simulations of 2-Aminohex-4-ynoic acid into the active site of a target enzyme (like GABA-T or MAT) can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the initial non-covalent binding. This understanding is critical for designing analogs with improved affinity and selectivity.

Analysis of Binding Pockets: By studying the crystal structure of the target enzyme, researchers can identify key amino acid residues in the active site. This knowledge allows for the rational design of modifications to the 2-Aminohex-4-ynoic acid structure to enhance binding affinity or exploit unique features of the pocket that are not present in related enzymes, thereby improving selectivity.

The combination of ligand- and structure-based approaches provides a synergistic strategy for optimizing lead compounds derived from 2-Aminohex-4-ynoic acid.

Predictive Modeling for Chemical Space Exploration

Predictive modeling is a computational strategy used to navigate the vast "chemical space"—the immense collection of all possible molecules—to identify novel compounds with desired properties. Starting with a known active compound like 2-Aminohex-4-ynoic acid, these models can guide the exploration of its analogs for improved potency, selectivity, or other pharmacological characteristics.

This exploration is often conducted in silico to reduce the time and cost associated with synthesizing and testing large numbers of compounds. The process typically involves:

Generation of Virtual Libraries: A virtual library of compounds is created by systematically modifying the structure of the parent molecule, 2-Aminohex-4-ynoic acid. This can involve adding or changing functional groups, altering the carbon chain length, or modifying stereochemistry.

Calculation of Molecular Descriptors: For each molecule in the virtual library, a wide range of physicochemical and structural properties (descriptors) are calculated.

Activity/Property Prediction: A previously established model, such as a QSAR equation or a machine learning algorithm trained on a set of known active and inactive compounds, is used to predict the biological activity of each virtual compound.

Prioritization and Selection: The virtual compounds are ranked based on their predicted activity and other desirable properties (e.g., drug-likeness). The top-ranking candidates are then selected for actual chemical synthesis and biological testing.

The table below illustrates a hypothetical exploration of the chemical space around 2-Aminohex-4-ynoic acid, where predictive models could be used to estimate the impact of structural modifications on inhibitory activity.

| Compound Name | Structural Modification from Parent Compound | Hypothesized Impact on Activity (for Predictive Modeling) | Key Descriptors for Model |

|---|---|---|---|

| 2-Aminohex-4-ynoic acid | Parent Compound | Baseline Activity | LogP, Polar Surface Area, Alkyne presence |

| 2-Aminohept-4-ynoic acid | Lengthen alkyl chain (add -CH2-) | May increase hydrophobic interaction or cause steric clash | Increased Molecular Weight, Increased LogP |

| 2-Amino-5-methylhex-4-ynoic acid | Add methyl group near alkyne | May enhance binding through specific hydrophobic pocket | Increased Steric Hindrance, Altered Electronic Profile |

| 2-Aminohex-4-enoic acid | Reduce alkyne to alkene | Likely reduces or eliminates irreversible inhibition mechanism | Change in Hybridization (sp to sp2), Bond Rigidity |

Retrosynthetic Design and Metabolic Pathway Engineering for Novel Compound Synthesis

The synthesis of complex or non-natural amino acids like 2-Aminohex-4-ynoic acid can be approached through chemical synthesis (retrosynthesis) or biological production (metabolic engineering).

Retrosynthetic Design

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical steps. A plausible retrosynthetic analysis for 2-Aminohex-4-ynoic acid is shown below.

The target molecule is an α-amino acid, a common structural motif. A primary disconnection can be made at the C-N bond, suggesting a precursor α-halo acid and an ammonia (B1221849) source, a standard method for amino acid synthesis.

Target: 2-Aminohex-4-ynoic acid

Transform 1: Amination. The amino group can be installed via nucleophilic substitution. This disconnects the molecule into an α-bromo precursor, 2-Bromohex-4-ynoic acid , and an amino source (e.g., ammonia).

Transform 2: Halogenation. The α-bromo acid can be formed from the corresponding carboxylic acid, Hex-4-ynoic acid , through a reaction like the Hell-Volhard-Zelinsky reaction.

Transform 3: Chain Construction. The precursor Hex-4-ynoic acid can be disconnected into simpler building blocks. A logical disconnection is between C3 and C4, suggesting an alkylation reaction between an acetylide anion and an alkyl halide. This leads to propyne and a three-carbon electrophile such as 3-bromopropanoic acid .

This analysis provides a clear synthetic route starting from simple precursors. Alternative strategies, such as the amidomalonate synthesis, offer another robust pathway for constructing the α-amino acid functionality. evitachem.com

Metabolic Pathway Engineering

2-Aminohex-4-ynoic acid is a naturally occurring compound, having been isolated from the fruiting bodies of the mushroom Tricholomopsis rutilans. capes.gov.brnih.govuva.nl This natural production opens the possibility of using metabolic engineering to synthesize the compound on a larger scale.

Metabolic pathway engineering involves modifying the genetic and regulatory processes within a host organism (such as E. coli or yeast) to produce a specific substance. The general steps to engineer an organism for 2-Aminohex-4-ynoic acid production would include:

Pathway Elucidation: The first and most critical step is to identify the native biosynthetic pathway in Tricholomopsis rutilans. This involves genomic and transcriptomic analysis to find the genes encoding the enzymes responsible for converting primary metabolites into the final product.

Gene Transfer: Once the key enzyme-encoding genes are identified, they are cloned and transferred into a suitable production host organism.

Host Strain Optimization: The host organism's metabolism is then optimized to increase the flux towards the desired product. This may involve knocking out competing metabolic pathways that drain precursors or upregulating the expression of the newly introduced genes.

Fermentation and Scale-Up: The engineered microbial strain is grown in large-scale fermenters under controlled conditions to produce the target compound, which is then extracted and purified.

This bio-based approach can offer a more sustainable and potentially enantiomerically pure route to 2-Aminohex-4-ynoic acid compared to traditional chemical synthesis.

Advanced Analytical Characterization Methodologies for 2 Aminohex 4 Ynoic Acid Hydrochloride

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for assessing the purity of 2-Aminohex-4-ynoic acid hydrochloride, a chiral compound that can exist in different stereoisomeric forms (enantiomers). These techniques are crucial for separating the target compound from any impurities and for quantifying the relative amounts of its enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the enantiomeric excess of chiral molecules. For 2-Aminohex-4-ynoic acid hydrochloride, separating its (S) and (R) enantiomers is critical, as the biological activity of amino acids is often stereospecific. This separation is achieved using columns packed with a chiral stationary phase (CSP).

The principle behind this separation lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric interactions, which can include hydrogen bonding, charge transfer, and host-guest interactions, have different binding energies, leading to different retention times for each enantiomer on the column. scas.co.jp

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely recognized for their broad applicability in resolving the enantiomers of various compounds, including amino acids. yakhak.orgnih.gov The selection of the mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. yakhak.orgnih.gov The high efficiency of these columns provides excellent resolution, enabling the accurate determination of optical purity. scas.co.jp

Table 1: Illustrative HPLC Conditions for Chiral Separation of 2-Aminohex-4-ynoic Acid

| Parameter | Condition | Purpose |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for enantiomeric separation. |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) | Elutes the compounds; the modifier and additive optimize peak shape and resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Column Temp. | 25 °C | Maintains consistent and reproducible retention times. |

| Detection | UV at 210 nm | Detects the amino acid as it elutes from the column. |

| Injection Vol. | 10 µL | The amount of sample introduced for analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the sensitive and specific detection power of mass spectrometry. It is an indispensable tool for confirming the identity and assessing the purity of 2-Aminohex-4-ynoic acid hydrochloride. nih.gov

In an LC-MS analysis, the sample is first separated on a reversed-phase column. Following elution, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For 2-Aminohex-4-ynoic acid (molecular weight 127.14 g/mol ), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 128.1. nih.gov This provides unambiguous confirmation of the compound's identity.

Purity is assessed by monitoring the chromatogram for any additional peaks. The area under each peak corresponds to the relative abundance of that species, allowing for the quantification of impurities. lcms.cz Tandem mass spectrometry (LC-MS/MS) can be employed for even greater specificity, where the parent ion is fragmented to produce a characteristic pattern of daughter ions, confirming the structure of the main compound and helping to identify any impurities. researchgate.net

Table 2: Representative LC-MS Parameters for Analysis of 2-Aminohex-4-ynoic Acid Hydrochloride

| Parameter | Condition | Purpose |

| LC System | UPLC/UHPLC System | Provides high-resolution separation of the analyte from impurities. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid aids in protonation for positive ion mode MS. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase for eluting the analyte. |

| Gradient | 5% to 95% B over 10 minutes | Gradually increases organic content to elute compounds with varying polarities. |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) | Provides high-resolution and accurate mass measurement. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ for detection. |

| Scan Range | 50 - 500 m/z | Mass range monitored to detect the analyte and potential low-molecular-weight impurities. |

Spectroscopic Methods in Research Applications

Spectroscopic methods are vital for the fundamental characterization of 2-Aminohex-4-ynoic acid hydrochloride, providing detailed insights into its chemical structure and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous elucidation of molecular structure. researchgate.netbbhegdecollege.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used to confirm the precise connectivity of atoms in the 2-Aminohex-4-ynoic acid molecule. NMR was a key technique used in its initial structural determination.

In the ¹H NMR spectrum, each unique proton environment produces a distinct signal. The chemical shift of the signal indicates the electronic environment of the proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For 2-Aminohex-4-ynoic acid, one would expect to see signals corresponding to the terminal methyl group, the methylene (B1212753) protons, and the proton on the alpha-carbon.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom gives a distinct peak, with its chemical shift indicating its functional group and bonding environment. The alkyne carbons are particularly characteristic. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, confirming the complete molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Aminohex-4-ynoic Acid

| Atom Position (Structure: CH₃-C≡C-CH₂-CH(NH₂)-COOH) | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH ₃ (C6) | ¹H | ~1.8 | Triplet (t) |

| CH ₂ (C3) | ¹H | ~2.6 | Multiplet (m) |

| CH (C2) | ¹H | ~4.0 | Triplet (t) |

| C H₃ (C6) | ¹³C | ~4 | - |

| C H₂ (C3) | ¹³C | ~25 | - |

| C H (C2) | ¹³C | ~52 | - |

| -C ≡ (C5) | ¹³C | ~75 | - |

| ≡C - (C4) | ¹³C | ~80 | - |

| C OOH (C1) | ¹³C | ~175 | - |

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF MS)

Beyond its use as a detector for LC, mass spectrometry itself is a key analytical tool. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the rapid analysis of amino acids. nih.govresearchgate.net This technique offers high sensitivity and can often be performed without prior derivatization or chromatographic separation. researchgate.net

In MALDI-TOF MS, the analyte is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the analyte, and the resulting ions are accelerated into a time-of-flight tube. The time it takes for an ion to reach the detector is proportional to its m/z ratio, allowing for precise molecular weight determination. This technique is highly effective for confirming the presence of terminal alkyne-containing compounds. acs.org

For more detailed structural analysis, tandem mass spectrometry (MALDI-TOF/TOF) can be performed. In this mode, a specific parent ion is selected and fragmented, and the masses of the resulting fragment ions are measured. nih.gov This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation and allowing for the differentiation of isomers. nih.govresearchgate.net

Fluorescence Spectroscopy for Photophysical Property Analysis

While 2-Aminohex-4-ynoic acid hydrochloride itself is not inherently fluorescent, fluorescence spectroscopy becomes a powerful analytical method when its unique alkyne functional group is utilized. The alkyne moiety serves as a chemical handle for bioorthogonal "click" reactions, allowing for the covalent attachment of fluorescent probes (fluorophores). iris-biotech.depeptide.com

The incorporation of alkyne-containing unnatural amino acids into proteins has been shown to alter their photophysical properties. nih.gov By attaching a fluorophore to 2-Aminohex-4-ynoic acid, researchers can create a fluorescently labeled version of the molecule. Analysis of this conjugate using fluorescence spectroscopy can provide information on:

Excitation and Emission Spectra: Determining the optimal wavelengths for excitation and the resulting emission profile of the attached fluorophore.

Quantum Yield and Lifetime: Quantifying the efficiency of the fluorescence process, which can be sensitive to the local environment of the molecule.

Anisotropy: Measuring changes in the rotational mobility of the molecule, which can indicate binding events or incorporation into larger structures.

This labeling strategy enables the use of techniques like fluorescence microscopy and flow cytometry to track the molecule's location and interactions within complex biological systems.

Advanced Crystallographic and Diffraction Studies for Solid-State Structure

A thorough investigation of publicly available scientific literature and crystallographic databases reveals a notable absence of detailed studies on the solid-state structure of 2-Aminohex-4-ynoic acid hydrochloride. Specifically, there is no retrievable single-crystal X-ray diffraction data that would provide definitive insights into its crystalline arrangement, including unit cell dimensions, space group, and precise atomic coordinates.

Advanced diffraction techniques are indispensable for the complete solid-state characterization of a compound, offering a three-dimensional map of electron density from which the positions of individual atoms and the nature of their chemical bonds can be accurately determined. For a molecule like 2-Aminohex-4-ynoic acid hydrochloride, such an analysis would be crucial for understanding the interplay of ionic and hydrogen bonding involving the hydrochloride moiety, the amino acid backbone, and the alkyne functionality.

While general principles of X-ray crystallography are well-established for amino acid hydrochlorides, the specific experimental determination for this compound does not appear to have been published. The characterization of the solid state is fundamental, as the crystalline arrangement influences key physicochemical properties such as solubility, stability, and hygroscopicity.

In the absence of experimental crystallographic data, computational modeling approaches could offer theoretical insights into the potential solid-state structure of 2-Aminohex-4-ynoic acid hydrochloride. However, without experimental data for validation, such models remain speculative.

Therefore, the definitive elucidation of the solid-state structure of 2-Aminohex-4-ynoic acid hydrochloride awaits dedicated crystallographic and diffraction studies.

Applications in Advanced Chemical Biology and Materials Research

Chiral Building Block in Complex Molecule Synthesis

As a non-proteinogenic amino acid, 2-Aminohex-4-ynoic acid serves as a crucial chiral building block in the synthesis of complex molecules. nih.gov Its defined stereochemistry is essential for creating molecules with specific three-dimensional arrangements, which is often critical for their biological activity.

The synthesis of natural product analogues is a key area where 2-Aminohex-4-ynoic acid is utilized. Natural products are a rich source of inspiration for drug discovery, but their direct synthesis can be challenging. By incorporating 2-Aminohex-4-ynoic acid into peptide structures, chemists can create conformationally constrained peptides. These constrained peptides mimic the structural motifs of natural products and can exhibit enhanced stability and biological activity.

2-Aminohex-4-ynoic acid hydrochloride is a valuable precursor for the synthesis of advanced pharmaceutical intermediates. Its structural similarity to natural amino acids allows it to interact with enzymes, and it has been investigated as an inhibitor of enzymes involved in amino acid metabolism. nih.gov This inhibitory activity opens avenues for its use in the development of novel therapeutic agents. The chiral nature of the molecule is of particular importance in drug design, where specific stereoisomers often exhibit desired therapeutic effects with fewer side effects.

| Application Area | Specific Use of 2-Aminohex-4-ynoic acid | Significance |

| Natural Product Analogue Synthesis | Incorporation into peptide backbones | Creates conformationally constrained peptides with potentially enhanced biological activity and stability. |

| Pharmaceutical Intermediates | Enzyme inhibition studies | Serves as a lead compound for the development of new drugs targeting specific enzymes. |

| Complex Molecule Synthesis | Chiral building block | Provides a defined stereocenter for the construction of stereochemically complex molecules. |

Development of Research Probes and Tools

The presence of an alkyne functional group in 2-Aminohex-4-ynoic acid makes it particularly useful for the development of research probes and tools. The alkyne group can participate in bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." nih.gov

Unnatural amino acids containing alkyne groups are valuable components in the design of fluorescent and spectroscopic probes. While direct examples specifying 2-Aminohex-4-ynoic acid are not abundant, the principle of incorporating alkynyl-amino acids into peptides and proteins to study their structure, function, and interactions is well-established. These probes can be used in various applications, including:

Fluorescence Resonance Energy Transfer (FRET): To measure distances and conformational changes in biomolecules.

Fluorescence Lifetime Imaging Microscopy (FLIM): To probe the local environment of the fluorophore.

Vibrational Spectroscopy: The alkyne bond has a unique vibrational signature that can be used for spectroscopic imaging.

While specific examples detailing the use of 2-Aminohex-4-ynoic acid hydrochloride in nucleic acid nanoparticle functionalization are not extensively documented, the functional groups present in the molecule make it a prime candidate for such applications. The amino group can be used to impart a positive charge to nanoparticles, facilitating the binding of negatively charged nucleic acids like DNA and RNA. Furthermore, the alkyne group allows for the attachment of other molecules, such as targeting ligands or imaging agents, to the nanoparticle surface via click chemistry. This dual functionality makes it a potentially valuable component in the design of sophisticated drug and gene delivery systems.

| Probe/Tool | Functional Group Utilized | Application |

| Fluorescent Probes | Alkyne | Labeling of biomolecules for imaging and interaction studies. |

| Spectroscopic Probes | Alkyne | Probing molecular structure and environment through techniques like Raman spectroscopy. |

| Nanoparticle Functionalization | Amino and Alkyne Groups | Surface modification of nanoparticles for targeted drug and gene delivery. |

Role in Synthetic Biology and Metabolic Engineering

The application of unnatural amino acids is a growing area of interest in synthetic biology and metabolic engineering. nih.govnih.gov These fields aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes.